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molecular formula C9H18N2O2S B3433084 tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate CAS No. 133117-98-3

tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate

Cat. No. B3433084
M. Wt: 218.32 g/mol
InChI Key: OHARRIXSDMDZLG-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

N2-{[(1,1-dimethylethyl)oxy]carbonyl}-2-methylalaninamide (3.87 g, 19.13 mmol), Lawesson's reagent (7.74 g, 19.13 mmol) and tetrahydrofuran (THF) (100 mL) was heated to 50° C. for 3 hours. The reaction was concentrated, added 150 cc of EtOAc and washed with sat'd NaHCO3 (3×100 cc), water and brine. The EtOAc layer was concentrated and the residue was purified via chromatography on silica gel eluted Hex to 1:1 Hex/EtOAc to obtain the title compound (2.04 g, 48% yield).
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]([CH3:14])([C:11]([NH2:13])=O)[CH3:10])=[O:7])([CH3:4])[CH3:3].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>O1CCCC1>[NH2:13][C:11](=[S:24])[C:9]([NH:8][C:6](=[O:7])[O:5][C:2]([CH3:4])([CH3:3])[CH3:1])([CH3:14])[CH3:10]

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NC(C)(C(=O)N)C
Name
Quantity
7.74 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
added 150 cc of EtOAc
WASH
Type
WASH
Details
washed with sat'd NaHCO3 (3×100 cc), water and brine
CONCENTRATION
Type
CONCENTRATION
Details
The EtOAc layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via chromatography on silica gel eluted Hex to 1:1 Hex/EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC(C(C)(C)NC(OC(C)(C)C)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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